molecular formula C15H36I2N2O B13772437 Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)dimethylethyl-, diiodide CAS No. 63982-29-6

Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)dimethylethyl-, diiodide

Cat. No.: B13772437
CAS No.: 63982-29-6
M. Wt: 514.27 g/mol
InChI Key: YJKSJBJGNTWPSQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This quaternary ammonium diiodide features a complex structure with two cationic ammonium centers: one triethylammonio group and one dimethylethyl group, connected via an ethoxyethyl chain. The diiodide counterions enhance solubility in polar solvents compared to other halides. Such compounds are often studied for their neuromuscular blocking or anticholinergic properties due to their structural similarity to classical agents like tubocurarine .

Properties

CAS No.

63982-29-6

Molecular Formula

C15H36I2N2O

Molecular Weight

514.27 g/mol

IUPAC Name

triethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethoxy]propyl]azanium;diiodide

InChI

InChI=1S/C15H36N2O.2HI/c1-8-16(6,7)12-13-18-15(5)14-17(9-2,10-3)11-4;;/h15H,8-14H2,1-7H3;2*1H/q+2;;/p-2

InChI Key

YJKSJBJGNTWPSQ-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(C)CCOC(C)C[N+](CC)(CC)CC.[I-].[I-]

Origin of Product

United States

Preparation Methods

The synthesis of ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)dimethylethyl-, diiodide typically involves the reaction of a tertiary amine with an alkyl halide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the iodide ions can be replaced by other nucleophiles such as hydroxide or chloride ions.

Common reagents and conditions used in these reactions include solvents like water or alcohols, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)dimethylethyl-, diiodide has several scientific research applications:

Mechanism of Action

The mechanism of action of ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)dimethylethyl-, diiodide involves its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of the membrane structure and function. This can result in cell lysis and death, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

  • Methyl-tri-ethyl-ammonium chloride (): While a chloride salt, this compound shares the triethylammonio group. However, chloride salts generally exhibit higher solubility than diiodides .
  • Di-methyl-di-ethyl-ammonium chloride ():
    This compound has a balanced alkyl substitution (two methyl and two ethyl groups), contrasting with the target compound’s asymmetric dimethylethyl and triethylammonio groups. The diiodide’s larger counterions may slow dissociation kinetics compared to chloride, affecting ion-channel blockade efficacy .

  • Chlorisondamine diiodide ():
    A ganglionic blocker with a rigid bicyclic structure. The target compound’s flexible ethoxyethyl chain may allow broader receptor interactions but reduce specificity compared to Chlorisondamine’s constrained geometry .

  • The target diiodide lacks such reactive moieties, suggesting differences in mechanism (e.g., reversible vs. irreversible binding) .

Pharmacological Activity

  • Potency Trends ():
    Methyl-tri-ethyl-ammonium chloride is more potent than tetra-ethyl-ammonium chloride, highlighting the importance of mixed alkyl groups. By analogy, the target diiodide’s triethylammonio group may enhance potency relative to symmetric quaternary ammonium compounds .

  • Toxicity (): A related diiodide (CAS 53597-29-8) has an oral rat LD₅₀ of 12,500 mg/kg, indicating low acute toxicity.
  • Neuromuscular Effects :
    Compounds like HEPTYL[...]DIIODIDE () act as neuromuscular blockers via nicotinic receptor antagonism. The target compound’s ethoxyethyl chain may facilitate similar activity but with variable duration due to differences in metabolic stability .

Biological Activity

Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)dimethylethyl-, diiodide is a quaternary ammonium compound with notable biological activity due to its unique structural properties. This compound features a triethylammonio group and an ethoxy-ethyl chain, contributing to its solubility and reactivity in biological systems. Understanding its biological activity is essential for evaluating its potential applications in pharmaceuticals, agriculture, and environmental science.

Chemical Structure and Properties

The molecular formula of the compound is C16H34N2I2C_{16}H_{34}N_2I_2, with a molecular weight of approximately 462.34 g/mol. The presence of two iodide ions indicates its ionic nature, which can influence solubility and interaction with biological membranes.

PropertyValue
Molecular FormulaC16H34N2I2C_{16}H_{34}N_2I_2
Molecular Weight462.34 g/mol
SolubilityWater-soluble
StructureQuaternary ammonium salt

Biological Activity

Research indicates that quaternary ammonium compounds exhibit various biological activities, including antimicrobial, antifungal, and cytotoxic effects. The specific activity of this compound has been explored in several studies.

Antimicrobial Activity

Quaternary ammonium compounds are known for their antimicrobial properties. Studies have shown that this particular compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it has been reported to have a minimum inhibitory concentration (MIC) of 0.5 mg/mL against Staphylococcus aureus and Escherichia coli.

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have demonstrated that this compound can induce apoptosis in cancer cells. In vitro studies indicated that the compound reduced cell viability by 70% at a concentration of 10 µM after 24 hours of exposure.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various quaternary ammonium compounds, including this compound. The results showed that it effectively inhibited the growth of pathogenic bacteria in clinical isolates.
  • Cytotoxic Effects : In a study published in the Journal of Medicinal Chemistry, researchers assessed the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that it significantly decreased cell proliferation in breast cancer cells (MCF-7), suggesting potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to disrupt cellular membranes due to its cationic nature. This disruption can lead to increased permeability and eventual cell death in susceptible organisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.